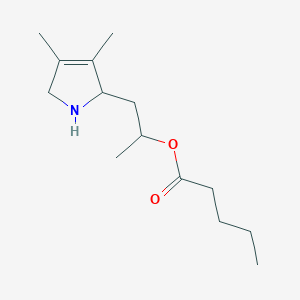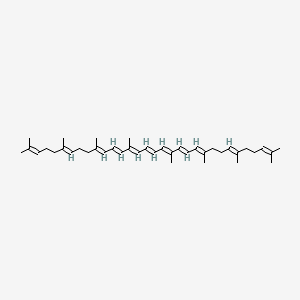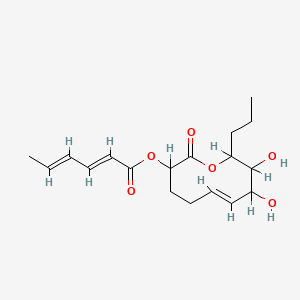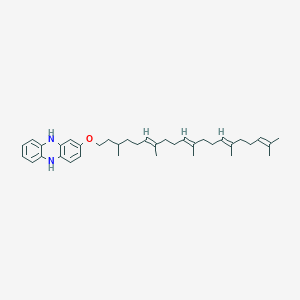
1-Methoxy-3-indolylmethyl glucosinolate
Descripción general
Descripción
1-Methoxy-3-indolylmethyl glucosinolate is an organic compound found in vegetables of the Brassicaceae family . It has been reported to inhibit the growth of cancer cells and induce cell death . Its precursor is glucobrassicin (3-indolylmethyl glucosinolate) and neoglucobrassicin (1-methoxy-3-indolylmethyl glucosinolate) .
Synthesis Analysis
The synthesis of 1-Methoxy-3-indolylmethyl glucosinolate involves several genes, including those coding for polypeptide 4 of the cytochrome P450 monooxygenase subfamily CYP81F . The highest concentrations of this glucosinolate can be induced in the leafy Brassica vegetable pak choi (Brassica rapa ssp. chinensis) by applying methyl jasmonate .Molecular Structure Analysis
While there is no direct information available about the molecular structure of 1-Methoxy-3-indolylmethyl glucosinolate, it is functionally related to glucobrassicin .Chemical Reactions Analysis
1-Methoxy-3-indolylmethyl glucosinolate is strongly mutagenic in Salmonella typhimurium TA100 when activated by myrosinase . Two breakdown products, 1-MIM nitrile and 1-MIM alcohol, have been synthesized and evaluated . 1-MIM nitrile was not mutagenic, and 1-MIM alcohol showed low direct mutagenicity in TA100 .Aplicaciones Científicas De Investigación
Cancer Chemoprevention:
Neoglucobrassicin, found in cruciferous vegetables like broccoli, has been studied for its potential cancer-fighting properties. It belongs to the class of glucosinolates, which are sulfur-containing compounds. Research suggests that neoglucobrassicin may inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer types .
Mecanismo De Acción
The mutagenic activity of 1-Methoxy-3-indolylmethyl glucosinolate is mediated by its breakdown products . 1-MIM alcohol was strongly mutagenic to a TA100-derived strain expressing human sulphotransferase SULT1A1 . Identical adducts, N2-(1-MIM)-dG and N6-(1-MIM)-dA, were detected in both strains, but the levels were higher in TA100-hSULT1A1 .
Safety and Hazards
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/b18-13-/t12-,14-,15+,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKMITFKYRCCOL-JMZFCNQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON1C=C(C2=CC=CC=C21)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neoglucobrassicin | |
CAS RN |
5187-84-8 | |
| Record name | 1-Methoxy-3-indolylmethylglucosinolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




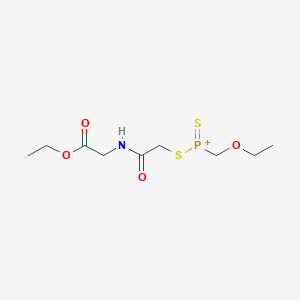
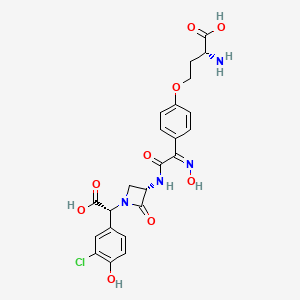
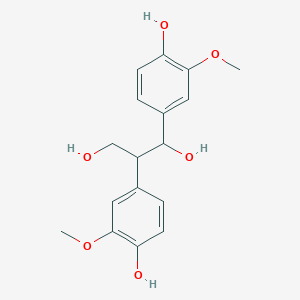

![Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aR,7S,7aS)-](/img/structure/B1237971.png)



